Pentafluoroethyltriethylsilane
CAS No.: 386703-92-0
Cat. No.: VC8110941
Molecular Formula: C8H15F5Si
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 386703-92-0 | 
|---|---|
| Molecular Formula | C8H15F5Si | 
| Molecular Weight | 234.28 g/mol | 
| IUPAC Name | triethyl(1,1,2,2,2-pentafluoroethyl)silane | 
| Standard InChI | InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3 | 
| Standard InChI Key | JYRZISDGRVMDJS-UHFFFAOYSA-N | 
| SMILES | CC[Si](CC)(CC)C(C(F)(F)F)(F)F | 
| Canonical SMILES | CC[Si](CC)(CC)C(C(F)(F)F)(F)F | 
Introduction
Structural and Physicochemical Properties
Pentafluoroethyltriethylsilane (C₈H₁₅F₅Si) features a silicon center bonded to three ethyl groups and a pentafluoroethyl moiety. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure: ¹⁹F NMR exhibits a quintet at -81.6 ppm (CF₂CF₃) and a triplet at -114.2 ppm (CF₃), while ¹H NMR shows ethyl group signals at 0.6–1.2 ppm . The electronegative fluorine atoms induce significant polarization at the silicon-fluorine bond, enhancing its susceptibility to nucleophilic displacement. Differential scanning calorimetry (DSC) reveals a boiling point of 98–100°C under reduced pressure (20 mmHg), consistent with its volatility .
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis of Et₃SiCF₂CF₃ involves a two-step protocol:
- 
Generation of LiCF₂CF₃: Pentafluoroethane (CF₃CF₂H) is bubbled into diethyl ether at -78°C, followed by addition of n-butyllithium (n-BuLi) to form lithium pentafluoroethanide . 
- 
Quenching with Triethylchlorosilane: LiCF₂CF₃ reacts with Et₃SiCl at -60°C, yielding Et₃SiCF₂CF₃ after distillation . 
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) | 
|---|---|---|
| Temperature | -78°C | 72 | 
| Solvent | Diethyl ether | 72 | 
| Silane Equivalents | 1.25 | 72 | 
| Reaction Time | 12 h | 72 | 
Alternative Routes
Photocatalytic hydrodefluorination of perfluoroarenes using ammonium formate and 1-Napth-PTH under blue LED light (440–450 nm) provides a complementary method to access partially fluorinated silanes . This approach avoids extreme temperatures but requires precise control over radical intermediates.
Reactivity and Mechanistic Insights
Copper-Catalyzed Pentafluoroethylation
Et₃SiCF₂CF₃ participates in cross-couplings with aryl iodides via a CuI/1,10-phenanthroline catalytic system. Key steps include:
- 
Transmetalation: Et₃SiCF₂CF₃ transfers the pentafluoroethyl group to copper. 
- 
Oxidative Addition: Aryl iodide reacts with the copper complex, forming a Cu(III) intermediate. 
- 
Reductive Elimination: The C–CF₂CF₃ bond forms, regenerating the Cu(I) catalyst . 
Table 2: Substrate Scope for Cross-Coupling
| Substrate | Product Yield (%) | Conditions | 
|---|---|---|
| 4-Iodotoluene | 91 | 90°C, 36 h | 
| 1-Iodonaphthalene | 89 | 90°C, 36 h | 
| Vinyl iodide | 84 | 90°C, 36 h | 
Radical Pathways
In photoredox reactions, Et₃SiCF₂CF₃ undergoes single-electron transfer (SET) with 1-Napth-PTH, generating pentafluoroethyl radicals. These intermediates add to alkenes or abstract hydrogen atoms, enabling defluorinative functionalization . Sc(OTf)₃ additives lower reduction potentials, facilitating electron transfer .
Applications in Organic Synthesis
Pharmaceuticals
Et₃SiCF₂CF₃ introduces pentafluoroethyl groups into drug candidates, enhancing metabolic stability and lipophilicity. Late-stage functionalization of antidepressants and antivirals demonstrates its utility .
Materials Science
Fluorinated silanes modify surface properties of polymers and nanoparticles. Et₃SiCF₂CF₃-derived coatings exhibit superior hydrophobicity and chemical resistance compared to non-fluorinated analogs .
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